9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine
Description
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine is a compound that belongs to the class of purine derivatives. This compound features a furan ring attached to a purine base, which is a key structural component in many biologically active molecules. The presence of the furan ring and the dimethylamino group in its structure makes it an interesting subject for various chemical and biological studies.
Properties
CAS No. |
108992-44-5 |
|---|---|
Molecular Formula |
C12H13N5O |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C12H13N5O/c1-16(2)11-10-12(14-7-13-11)17(8-15-10)6-9-4-3-5-18-9/h3-5,7-8H,6H2,1-2H3 |
InChI Key |
OGMPSDRTJJIBNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of N,N-Dimethyl-9H-purin-6-amine
Starting Material: 6-Chloro-9H-purine.
Reaction Conditions:
-
Nucleophile: Excess dimethylamine (2.0–3.0 equiv).
-
Solvent: Ethanol or DMF.
-
Catalyst: Potassium carbonate (1.2 equiv) or palladium catalysts (e.g., Pd(OAc)₂ for Buchwald-Hartwig amination).
-
Temperature: 80–100°C, 12–24 hours.
Mechanism: Nucleophilic aromatic substitution (SNAr) at position 6, facilitated by the electron-withdrawing nature of the purine ring.
Step 2: Alkylation at Position 9
Reagents: Furan-2-ylmethyl bromide (1.5 equiv).
Conditions:
-
Base: Sodium hydride (1.2 equiv) in anhydrous DMF.
-
Temperature: 0°C to room temperature, 4–6 hours.
Mechanism: Deprotonation of the 9-position nitrogen, followed by nucleophilic attack on the alkyl halide.
Yield: 50–65% (extrapolated from similar alkylations in purines).
Intermediate Purification: Silica gel chromatography (CH₂Cl₂:MeOH = 95:5).
Step 1: Synthesis of 6-Chloro-9-[(furan-2-yl)methyl]-9H-purine
Starting Material: 6-Chloro-9H-purine.
Alkylation Conditions:
-
Reagent: Furan-2-ylmethyl bromide (1.5 equiv).
-
Base: K₂CO₃ (2.0 equiv) in DMF.
-
Temperature: 60°C, 6 hours.
Step 2: Dimethylamine Substitution at Position 6
Conditions:
-
Nucleophile: Dimethylamine (3.0 equiv) in ethanol.
-
Temperature: 100°C, 24 hours.
Optimization of Reaction Conditions
Solvent Effects
Catalytic Systems
-
Palladium Catalysts: Improve substitution yields in electron-deficient aryl halides (e.g., Pd(OAc)₂/Xantphos).
-
Copper(I) Iodide: Effective for Ullman-type couplings in dimethylamine substitutions.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (CDCl₃): Key signals include:
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dimethylamino group (-N(CH₃)₂) participates in nucleophilic substitution under basic conditions. This reaction typically involves replacing the dimethylamino moiety with other nucleophiles (e.g., thiols, amines):
Example Reaction:
-
Conditions: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents (e.g., DMF, THF) at 60–80°C.
-
Applications: Generates derivatives for structure-activity relationship (SAR) studies in medicinal chemistry.
Oxidation Reactions
The furan ring undergoes oxidation with strong oxidizing agents, leading to ring-opening or functionalization:
a. Epoxidation
Furan rings react with peracids (e.g., meta-chloroperbenzoic acid, mCPBA) to form epoxides:
b. Sulfone Formation
Thioether intermediates (from substitution reactions) oxidize to sulfones:
-
Conditions: Hydrogen peroxide (H₂O₂) in acetic acid.
Alkylation and Acylation
The secondary amine in the purine core undergoes alkylation or acylation to modify solubility or bioactivity:
a. Alkylation with Iodomethane
-
Conditions: Tetrahydrofuran (THF) with NaH at 0°C.
b. Acylation with Acid Chlorides
Cycloaddition Reactions
The furan ring participates in Diels-Alder reactions as a diene, forming six-membered cyclohexene derivatives:
Example Reaction:
Acid/Base-Mediated Rearrangements
a. Hydrolysis of the Furan Ring
Under acidic conditions, the furan ring hydrolyzes to a diketone:
b. Deprotonation of the Purine NH Group
The purine NH group (position 9) reacts with strong bases (e.g., LDA) to form resonance-stabilized anions, enabling further functionalization .
Comparative Reactivity Table
Mechanistic Insights
Scientific Research Applications
One of the primary applications of 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine is as an adenylate cyclase inhibitor . Adenylate cyclase plays a crucial role in cellular signaling pathways by converting ATP to cyclic AMP, a secondary messenger involved in various physiological processes. The inhibition of this enzyme can influence numerous cellular functions, including:
- Cell proliferation
- Apoptosis induction
- Signal transduction modulation
Studies have shown that this compound exhibits significant binding affinity to adenylate cyclase, suggesting its potential as a therapeutic agent in conditions where modulation of cyclic AMP levels is beneficial .
Antitumor and Cytotoxic Potential
Research indicates that 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine and its derivatives demonstrate cytotoxic and antitumoral activities . For instance, studies involving related purine derivatives have reported their efficacy against various cancer cell lines, with IC50 values indicating effective concentrations for inducing apoptosis and inhibiting cell proliferation .
Case Study: Cytotoxic Activity Assessment
A study evaluating the cytotoxic effects of several purine derivatives, including 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine, revealed that certain compounds induced apoptosis in cancer cell lines at concentrations ranging from 3 to 39 µM. The results highlighted the importance of structural modifications in enhancing the biological activity of these compounds .
The unique combination of structural features in 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine makes it a promising candidate for therapeutic applications beyond oncology, including:
- Antiviral agents : Given the role of adenylate cyclase in viral infections, inhibitors like this compound may provide new avenues for antiviral drug development.
- Anti-inflammatory drugs : Modulating cyclic AMP levels can also impact inflammatory responses, suggesting potential use in treating inflammatory diseases.
- Cardiovascular therapeutics : As cyclic AMP plays a role in cardiac function, this compound may have implications for cardiovascular health.
Mechanism of Action
The mechanism of action of 9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and the dimethylamino group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
N-(Furan-2-ylmethyl)-N-methylprop-2-yn-1-amine (F2MPA): This compound also features a furan ring and has been studied for its neurochemical properties.
N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound has been investigated for its metal-chelating properties and biological activities.
Uniqueness
9-(Furan-2-ylmethyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its combination of a purine base with a furan ring and a dimethylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine, also known by its CAS number 16018-52-3, is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a furan ring substitution which may influence its interaction with biological targets.
The molecular formula of 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine is with a molecular weight of approximately 243.26 g/mol. Its structure includes a purine base modified with a furan group, which can affect its solubility and reactivity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine exhibit significant antimicrobial properties. For example, the compound was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were measured to determine effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Enterococcus faecalis | 8.33 |
| Escherichia coli | 13.40 |
| Pseudomonas aeruginosa | 11.29 |
These results suggest that the compound has a broad spectrum of antibacterial activity, which may be attributed to the presence of the furan moiety that enhances interaction with bacterial cell walls or metabolic pathways .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these fungi were reported as follows:
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
The antifungal activity indicates that the compound may disrupt fungal cell membrane integrity or inhibit essential biosynthetic pathways .
The precise mechanism by which 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with nucleic acids or enzymes involved in DNA synthesis and repair due to its purine structure, potentially leading to inhibition of cell division in microorganisms .
Case Studies
- Study on Antibacterial Efficacy : A study conducted on various alkaloids, including derivatives similar to the target compound, demonstrated significant inhibition of bacterial growth in vitro. The results indicated that modifications in the side chains could enhance antibacterial potency, suggesting a structure-activity relationship (SAR) worth exploring further .
- Antifungal Screening : Another investigation focused on the antifungal properties of purine derivatives revealed promising results against Candida species, highlighting the potential for developing new antifungal agents based on this scaffold .
Q & A
Basic: What are the standard synthetic strategies for preparing 9-[(Furan-2-yl)methyl]-N,N-dimethyl-9H-purin-6-amine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution at the N9 position of the purine core. A common approach is to react 6-chloropurine derivatives with furan-2-ylmethylamine under basic conditions to introduce the furan substituent, followed by dimethylation of the C6 amine using methyl iodide or dimethyl sulfate . Microwave-assisted synthesis (e.g., 80–120°C, 30–60 min) can enhance reaction efficiency and yield, as demonstrated for analogous N9-alkylated purines . Post-synthesis purification often employs column chromatography (e.g., EtOAc/hexane gradients) or recrystallization .
Basic: How is structural confirmation achieved for this compound and its intermediates?
Methodological Answer:
Structural elucidation relies on:
- X-ray crystallography : Resolves bond angles, torsion angles, and stereochemistry of the furan and dimethylamine substituents (e.g., analogous structures in ).
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula .
Advanced: How can researchers optimize multi-step synthesis to improve yield and purity?
Methodological Answer:
- Reaction conditions : Use microwave irradiation to reduce reaction time (e.g., from 12 h to 30 min) and minimize side products, as shown for similar purine derivatives .
- Purification : Gradient elution in column chromatography (e.g., EtOAc/hexane 1:3 to 1:6) effectively separates N9- and N7-substituted isomers, which are common byproducts .
- Catalysts : Palladium-based catalysts (e.g., Pd(Ph₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-substituted analogs .
Advanced: How to resolve discrepancies in reported antimicrobial activity data for this compound?
Methodological Answer:
Conflicting MIC values may arise from:
- Strain variability : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) to ensure reproducibility .
- Substituent effects : Compare activity of the furan-methyl derivative with analogs bearing benzyl or cyclohexyl groups to isolate the role of the furan moiety .
- Assay conditions : Control solvent (e.g., DMSO concentration ≤1%) and incubation time (e.g., 18–24 h) to avoid false negatives .
Advanced: What structural modifications enhance the compound’s bioactivity?
Methodological Answer:
- N9 substitution : Bulkier groups (e.g., isopropyl, cyclopentyl) improve membrane permeability but may reduce solubility. Furan-methyl balances lipophilicity and hydrogen-bonding capacity .
- C6 amine derivatives : Replace dimethylamine with cyclohexylamine or aryl groups to modulate target affinity, as seen in antitumor purines .
- Halogenation : Introduce Cl or F at the furan ring (e.g., 2,4-dichlorophenylmethyl analog in ) to enhance antimicrobial potency via hydrophobic interactions.
Advanced: How to analyze structure-activity relationships (SAR) for purine derivatives?
Methodological Answer:
- Crystallographic data : Correlate bond lengths (e.g., N9–C bond ~1.45 Å) with conformational stability and activity .
- Computational modeling : Use DFT calculations to predict electronic effects of substituents (e.g., furan’s electron-rich nature) on binding to targets like kinases or DNA .
- Bioisosteric replacement : Replace the furan with thiophene or pyridine to assess π-stacking efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
